(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl

Lipophilicity CNS drug design Physicochemical profiling

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride (CAS 2250243-04-8) is an enantiopure chiral primary amine bearing a 5-fluoro-2-methylphenyl substituent on a propan-1-amine backbone. With a molecular weight of 203.68 g·mol⁻¹ (HCl salt), a computed LogP of 2.97, and a topological polar surface area (TPSA) of 26.02 Ų , this compound occupies a physico‑chemical niche distinct from both its shorter‑chain (ethanamine) and longer‑chain (butanamine, pentanamine) homologues.

Molecular Formula C10H15ClFN
Molecular Weight 203.68 g/mol
Cat. No. B13045886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl
Molecular FormulaC10H15ClFN
Molecular Weight203.68 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=CC(=C1)F)C)N.Cl
InChIInChI=1S/C10H14FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1
InChIKeyBTLLEECEZCPIST-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl: Chiral Building Block for CNS-Targeted Medicinal Chemistry


(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride (CAS 2250243-04-8) is an enantiopure chiral primary amine bearing a 5-fluoro-2-methylphenyl substituent on a propan-1-amine backbone. With a molecular weight of 203.68 g·mol⁻¹ (HCl salt), a computed LogP of 2.97, and a topological polar surface area (TPSA) of 26.02 Ų , this compound occupies a physico‑chemical niche distinct from both its shorter‑chain (ethanamine) and longer‑chain (butanamine, pentanamine) homologues. The (S)‑configuration at the benzylic stereogenic centre, combined with the electron‑withdrawing 5‑fluoro substituent and the ortho‑methyl group, makes it a strategic chiral intermediate for constructing sigma‑1 receptor ligands, trace amine‑associated receptor (TAAR) modulators, and other CNS‑active phenylalkylamine derivatives [1].

Why (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl Cannot Be Trivially Replaced by In‑Class Phenylalkylamines


Within the 5‑fluoro-2‑methylphenyl‑alkylamine series, even a single methylene‑unit change in the alkyl chain alters two critical selection parameters: lipophilicity (ΔLogP) and molecular flexibility (rotatable bond count). The (S)‑propan‑1‑amine core (LogP = 2.97; 2 rotatable bonds) sits in a narrow property window between the ethanamine (lower LogP, 1 rotatable bond) and the butanamine/pentanamine congeners (higher LogP, 3–4 rotatable bonds) . In the context of sigma‑1 receptor pharmacophore models—where an optimal N–phenylalkyl distance and restricted conformational freedom are key determinants of binding affinity [1]—blind substitution with a shorter or longer homologue, or with the racemate, alters the three‑dimensional presentation of the amine pharmacophore and can shift LogP outside the CNS‑compatible range (LogP 1–3.5). The (R)‑enantiomer, while physicochemically identical, presents the opposite stereochemical orientation at the sigma‑1 receptor, where enantiopreference for (S)‑configured arylalkylamines has been documented in specific structural contexts [1]. These differences are not cosmetic; they directly impact receptor‑binding outcomes, metabolic stability, and downstream SAR reproducibility, making generic substitution scientifically inadvisable without confirmatory head‑to‑head data.

Quantitative Differentiation Evidence: (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl vs. Closest Analogs


LogP Window: CNS‑Optimal Lipophilicity vs. Pentanamine Homologue

The target compound's computed LogP of 2.97 places it within the CNS‑preferred lipophilicity range (LogP 2–3.5), whereas the one‑carbon‑longer pentanamine homologue (LogP 3.75) exceeds this window by +0.78 log units, raising predicted passive permeability but also increasing risk of non‑specific binding, higher metabolic clearance, and hERG liability . The butanamine analog (LogP 2.93) is nearly equipotent on lipophilicity but carries an additional rotatable bond, altering conformational sampling.

Lipophilicity CNS drug design Physicochemical profiling

Rotatable Bond Count: Conformational Restriction vs. Higher Homologues

The target compound possesses two rotatable bonds (Cα–Cβ and Cα–N), conferring a degree of conformational constraint that is lost in the butanamine (3 rotatable bonds) and pentanamine (4 rotatable bonds) analogs . In sigma‑1 receptor pharmacophore models, excessive flexibility incurs an entropic penalty upon binding and can reduce the free energy of receptor‑ligand complex formation [1]. The 2‑methylpropan‑1‑amine analog (gem‑dimethyl at Cα) introduces steric bulk that may directly hinder access to the sigma‑1 binding pocket nucleophilic site.

Molecular flexibility Entropic penalty Receptor fit

Stereochemical Identity: (S)-Enantiomer vs. Racemate and (R)-Enantiomer

The target compound is supplied as the single (S)-enantiomer with ≥98% purity (HCl salt) , whereas the racemic 1-(5-fluoro-2-methylphenyl)propan-1-amine is typically offered at 95–98% purity but contains both enantiomers in an undefined ratio . Published sigma‑1 receptor SAR data indicate that N‑substituted phenylalkylamines exhibit enantioselective binding; the (S)-configuration at the benzylic centre has been associated with higher sigma‑1 affinity in certain arylalkylaminic scaffolds [1]. Use of the racemate introduces a variable that can confound SAR interpretation, potentially halving the effective concentration of the active enantiomer and introducing an antagonist or off‑target component.

Chiral purity Enantioselectivity Sigma‑1 receptor

Molecular Weight and TPSA: Drug‑Likeness Advantage vs. Higher Homologues

With MW = 203.68 Da and TPSA = 26.02 Ų, the target compound satisfies both the Lipinski rule of 5 (MW < 500) and the CNS MPO desirability criteria for brain‑penetrant candidates (TPSA < 60–70 Ų; MW < 400) . The pentanamine homologue (MW = 231.74 Da) and the 2‑methylpropan‑1‑amine analog (MW = 217.71 Da) are progressively heavier. The ethanamine homolog (MW = 189.66 Da) is lighter but offers one fewer methylene spacer, potentially limiting the reach of the amine pharmacophore to key hydrogen‑bond acceptors in sigma‑1 and TAAR binding pockets [1]. The TPSA is identical across the series (26.02 Ų), making MW and LogP the primary differentiating drug‑likeness parameters.

Drug‑likeness Oral bioavailability CNS MPO

Application Scenarios for (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl in Medicinal Chemistry and Chemical Biology


Chiral Pool Synthesis of (S)-Configured Sigma‑1 Receptor Ligands

The (S)-propan‑1‑amine core provides the optimal N–phenylalkyl three‑carbon spacer identified in Glennon's sigma‑1 pharmacophore model [1]. Starting from this enantiopure building block, N‑alkylation or reductive amination with varied capping groups yields libraries of (S)‑configured phenylalkylamines for sigma‑1 affinity screening. The ≥98% enantiomeric purity ensures that observed Ki values reflect the activity of a single stereoisomer, eliminating the need for chiral resolution post‑synthesis.

Physicochemical Benchmarking in CNS Lead Optimisation

The compound's LogP of 2.97, TPSA of 26.02 Ų, and MW of 203.68 Da [1] position it as a reference scaffold for assessing the impact of N‑substituent modifications on lipophilicity and permeability. In CNS programmes where maintaining LogP ≤ 3 and MW < 350 is critical, this core allows systematic SAR exploration without exceeding drug‑likeness thresholds—unlike the pentanamine analog (LogP 3.75), which already approaches the upper bound of CNS desirability.

Synthesis of TAAR1 and 5‑HT2A Modulator Scaffolds

The 5‑fluoro‑2‑methylphenyl substitution pattern is a recognised pharmacophoric element in trace amine‑associated receptor 1 (TAAR1) ligands and 5‑HT2A receptor agonists [1]. The (S)-propan‑1‑amine backbone, with its defined chain length (3 carbons) and single chiral centre, serves as the direct precursor for N‑functionalised derivatives that have been profiled in cAMP accumulation assays (TAAR1) and calcium flux assays (5‑HT2A), where chain‑length variation has been shown to modulate agonist potency .

Quote Request

Request a Quote for (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.